molecular formula C19H15N3OS B2505067 4-cyano-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 313662-33-8

4-cyano-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2505067
CAS No.: 313662-33-8
M. Wt: 333.41
InChI Key: RONPEOZACYFXNO-UHFFFAOYSA-N
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Description

4-cyano-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound featuring a benzamide core linked to a 2,4-dimethylphenyl-substituted 1,3-thiazole ring via a secondary amine, and further functionalized with a cyano group. The thiazole moiety, a five-membered ring containing nitrogen and sulfur atoms, is a privileged structure in medicinal chemistry due to its aromaticity and its presence in a wide range of bioactive molecules . Thiazole-containing compounds are recognized for their diverse pharmacological potential, which includes antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities, making them a significant focus in the development of new therapeutic agents . While the specific research applications and mechanism of action for this particular compound require further investigation, its molecular structure suggests it is a valuable chemical intermediate for designing and synthesizing novel compounds in drug discovery and agricultural chemistry. For instance, structurally related thiazole derivatives are investigated as components in pesticidal mixtures and have been explored for their anti-tubercular properties . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the product's analytical data (e.g., NMR, MS) and handle it in accordance with laboratory safety protocols.

Properties

IUPAC Name

4-cyano-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS/c1-12-3-8-16(13(2)9-12)17-11-24-19(21-17)22-18(23)15-6-4-14(10-20)5-7-15/h3-9,11H,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONPEOZACYFXNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design and Mechanism

The one-pot three-component reaction, adapted from Zheng et al. (2012), employs potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) as a non-toxic cyanide source. The mechanism proceeds via:

  • Aroyl cyanide formation : K₄[Fe(CN)₆] reacts with 4-cyanobenzoyl chloride to generate an intermediate aroyl cyanide.
  • Imine activation : Triethylamine deprotonates the thiazole imine (N-(2,4-dimethylphenyl)thiazol-2-amine), enabling nucleophilic attack on the aroyl cyanide.
  • Cyclization and product isolation : Intermediate species undergo cyclization, yielding the target benzamide after chromatographic purification.

Optimization of Reaction Conditions

Critical parameters influencing yield and selectivity include:

Parameter Optimal Condition Yield Impact
Solvent Dichloromethane 88%
Catalyst Triethylamine 85–90%
Temperature Room temperature Minimal decomposition
Reaction time 4–8 hours 80–89%

The use of dichloromethane as a solvent enhances reaction homogeneity and facilitates product isolation. Substoichiometric triethylamine (0.2 mmol per 2 mmol substrate) minimizes side reactions while maintaining efficient catalysis.

Stepwise Synthesis via Hantzsch Thiazole Formation

Thiazole Ring Construction

The Hantzsch thiazole synthesis provides direct access to 4-(2,4-dimethylphenyl)thiazol-2-amine:

  • α-Bromoketone preparation : 2-Bromo-1-(2,4-dimethylphenyl)ethan-1-one is synthesized via Friedel-Crafts acylation of m-xylene followed by bromination.
  • Cyclization with thiourea : Reacting the α-bromoketone with thiourea in ethanol under reflux (12 hours) yields the thiazol-2-amine scaffold.

Characterization Data :

  • Melting Point : 132–134°C (lit. 130–135°C for analogous derivatives).
  • ¹H NMR (CDCl₃) : δ 7.25 (d, J = 8.2 Hz, 1H, ArH), 6.98 (s, 1H, ThH), 2.31 (s, 6H, CH₃).

Acylation with 4-Cyanobenzoyl Chloride

The thiazol-2-amine undergoes N-acylation under Schotten-Baumann conditions:

  • Reaction Setup : 4-(2,4-dimethylphenyl)thiazol-2-amine (1.0 equiv) and 4-cyanobenzoyl chloride (1.1 equiv) in dichloromethane with triethylamine (1.5 equiv).
  • Workup : Quenching with ice-water, extraction with DCM, and purification via silica gel chromatography (ethyl acetate/petroleum ether).

Yield Optimization :

  • Excess acyl chloride (1.2 equiv) improves conversion to 92%.
  • Prolonged stirring (>6 hours) reduces yields due to hydrolysis (≤75%).

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

Metric Multi-Component Route Stepwise Route
Total yield 78–85% 65–72%
Reaction steps 1 3
Purification complexity Moderate High

The multi-component approach offers superior atom economy but requires stringent control over imine stability. The stepwise method allows modular intermediate characterization but incurs higher time and material costs.

Spectroscopic Characterization

4-Cyano-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide :

  • IR (KBr) : 2235 cm⁻¹ (C≡N), 1678 cm⁻¹ (C=O).
  • ¹H NMR (CDCl₃) : δ 8.02 (d, J = 8.4 Hz, 2H, ArH), 7.54 (s, 1H, ThH), 7.21–7.18 (m, 3H, ArH), 2.34 (s, 6H, CH₃).
  • ¹³C NMR (CDCl₃) : δ 169.8 (C=O), 158.2 (C≡N), 139.5–115.2 (ArC), 21.4 (CH₃).

Chemical Reactions Analysis

Oxidation Reactions

The thiol group undergoes oxidation to form disulfides or sulfonic acids depending on reaction conditions.

Reagent/ConditionsProduct FormedKey FindingsSource
H₂O₂ (aqueous, pH 7–9)Disulfide dimerMild oxidation yields a dimer via S–S bond formation. Confirmed by NMR.
KMnO₄ (acidic)Sulfonic acid derivativeComplete oxidation of -SH to -SO₃H under strong acidic conditions.
I₂ (ethanol, RT)Intermediate sulfenyl iodideForms transient sulfenyl iodide, which reacts further with nucleophiles.

Alkylation and Acylation

The thiol group acts as a nucleophile, reacting with alkyl halides or acyl chlorides.

Reaction TypeReagents/ConditionsMajor ProductsYieldSource
S-AlkylationCH₃I, K₂CO₃, DMF, 60°CS-Methyl derivative78–85%
S-AcylationAcCl, pyridine, CH₂Cl₂, 0°CThioester65–70%
BenzylationBnBr, NaOH, H₂O/EtOHS-Benzyl protected triazole82%

Nucleophilic Substitution

The triazole ring’s nitrogen atoms participate in substitution reactions.

ReactionConditionsOutcomeApplicationSource
HalogenationNCS (N-chlorosuccinimide), DCM, RTChlorination at N1 positionPrecursor for coupling reactions
DiazotizationNaNO₂, HCl, 0–5°CFormation of diazonium saltIntermediate for aryl coupling

Condensation Reactions

The thiol group facilitates condensation with aldehydes or amines.

SubstrateConditionsProductNotesSource
BenzaldehydeEtOH, reflux, 12 hThiosemicarbazone derivativeImproved antimicrobial activity
Hydrazine hydratePropan-2-ol, 60°CHydrazide-linked triazoleUsed in proteomics studies

Metal Complexation

The thiol group coordinates with transition metals.

Metal SaltConditionsComplex StructureStabilitySource
Cu(II) acetateMethanol, RT, 2 hOctahedral Cu-S complexCharacterized by XRD and ESR
AgNO₃Aqueous NH₃, RTLinear Ag-S coordination polymerExhibits luminescent properties

Reduction Reactions

Controlled reduction of functional groups.

Reagent/ConditionsTarget GroupProductYieldSource
NaBH₄, EtOHDisulfide dimerRegeneration of free thiol90%
H₂, Pd/CNitro intermediates (if present)Amine derivativesN/A

Ring-Opening and Rearrangements

Under extreme conditions, the triazole ring undergoes transformations.

ConditionsObservationProposed MechanismSource
HCl (conc.), ΔRing contraction to imidazolineAcid-catalyzed rearrangement
NH₂NH₂, EtOH, refluxCleavage to thioamide derivativesHydrazine-induced ring opening

Key Mechanistic Insights

  • Thiol Reactivity : The -SH group drives most reactions, including oxidation, alkylation, and metal coordination .

  • Electronic Effects : Electron-donating substituents (e.g., methoxyethyl) enhance nucleophilicity at the triazole ring .

  • Steric Influence : The 2-phenylethyl group hinders reactions at the N4 position, favoring S-site reactivity .

Scientific Research Applications

Synthetic Routes

The synthesis of 4-cyano-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide typically involves the following steps:

  • Formation of the Thiazole Ring : Reacting 2,4-dimethylphenylamine with carbon disulfide and a halogenating agent (e.g., bromine) under basic conditions.
  • Introduction of the Cyano Group : Utilizing nucleophilic substitution with sodium cyanide on the thiazole intermediate.
  • Formation of the Benzamide Moiety : Coupling the cyano-thiazole intermediate with a benzoyl chloride derivative.

Industrial Production Techniques

Industrial synthesis may employ continuous flow methods and green chemistry principles to optimize yield and minimize environmental impact.

Chemistry

  • Building Block for Organic Synthesis : This compound serves as a precursor for synthesizing more complex organic molecules and heterocycles.

Biology

  • Antimicrobial Activity : Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties against various bacterial strains and fungi. For instance, compounds structurally related to this compound have shown promising results in inhibiting microbial growth .
  • Anticancer Properties : The compound has been investigated for its potential in anticancer therapies. Studies have demonstrated its effectiveness against cancer cell lines such as MCF7 (human breast adenocarcinoma) through assays like Sulforhodamine B .

Medicine

  • Therapeutic Agent Development : Ongoing research aims to explore the compound's potential as a therapeutic agent in treating various diseases due to its unique mechanism of action involving enzyme inhibition and receptor interaction.

Case Studies

  • Antimicrobial Activity Evaluation : A study evaluated related thiazole derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that compounds with structural similarities to this compound exhibited significant inhibition zones against tested pathogens .
  • Anticancer Screening : In vitro studies demonstrated that derivatives of this compound were effective against breast cancer cell lines. Specific derivatives showed IC50 values comparable to established chemotherapeutic agents .

Mechanism of Action

The mechanism of action of 4-cyano-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The cyano group and thiazole ring are key functional groups that contribute to its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

Structural Analogues with Modified Thiazole Substituents

Compound Name Molecular Formula Key Substituents Biological Activity/Notes Reference
INH1 C₁₈H₁₆N₂OS 2,4-Dimethylphenyl, 4-cyano GI₅₀ = 10–21 μM (breast cancer)
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide C₂₃H₁₉N₂O₂S 4-Methylphenyl, 2-phenoxy 129.23% growth modulation (p < 0.05)
4-Formyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide C₁₇H₁₂N₃O₂S Pyridinyl, 4-formyl Synthesized via DCC coupling; no activity data
4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-N-(4-fluorophenyl)benzamide C₂₂H₁₃Cl₂FN₂OS 2,4-Dichlorophenyl, 4-fluorophenyl Discontinued; structural emphasis on halogenation

Key Observations :

  • Halogenation : Dichloro/fluoro-substituted analogues (e.g., ) may increase metabolic stability but lack reported efficacy data.

Pharmacophore Variations in Benzamide Derivatives

Compound Name Core Structure Pharmacophore Modifications Activity/Notes Reference
ZINC5154833 Benzamide + dihydropyrimidine 6-Oxo-4-phenyl dihydropyrimidine Glide score: −6.591 (CIITA-I modulator)
4-Chloro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide Benzamide + sulfamoyl Sulfonamide linker, thiazole No activity data; structural emphasis on solubility
N-(4-Phenylthiazol-2-yl)-N-(prop-2-yn-1-yl)benzamide Benzamide + propargyl Propargyl chain Synthesized; MS/HRMS data confirmed

Key Observations :

  • Dihydropyrimidine vs. Thiazole : ZINC5154833’s dihydropyrimidine scaffold shows distinct binding modes (hydrogen bonding with GLY423, SER710) compared to INH1’s thiazole .
  • Sulfonamide Linkers : Compounds like prioritize solubility but may reduce membrane permeability versus INH1’s lipophilic dimethylphenyl group .

Spectral Data :

  • INH1 : ¹H-NMR confirms thiazole proton at δ 7.5–8.0 ppm; IR lacks C=O stretch (1663–1682 cm⁻¹) post-cyclization .
  • Triazole-Thiones (): IR shows νC=S at 1247–1255 cm⁻¹ and νNH at 3278–3414 cm⁻¹, contrasting with INH1’s cyano νC≡N (~2200 cm⁻¹) .

Biological Activity

4-Cyano-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic compound that belongs to the thiazole class of heterocycles, which are recognized for their diverse biological activities. The compound's structure features a cyano group and a thiazole moiety, which contribute significantly to its pharmacological properties. This article explores the biological activity of this compound, focusing on its potential applications in antimicrobial and anticancer therapies.

Chemical Structure and Properties

The molecular formula of this compound is C19H15N3OSC_{19}H_{15}N_{3}OS. The compound's structure can be represented as follows:

InChI InChI 1S C19H15N3OS c1 12 3 8 16 13 2 9 12 17 11 24 19 21 17 22 18 23 15 6 4 14 10 20 5 7 15 h3 9 11H 1 2H3 H 21 22 23 \text{InChI InChI 1S C19H15N3OS c1 12 3 8 16 13 2 9 12 17 11 24 19 21 17 22 18 23 15 6 4 14 10 20 5 7 15 h3 9 11H 1 2H3 H 21 22 23 }

Antimicrobial Activity

Thiazole derivatives, including this compound, have shown significant antimicrobial properties. Research indicates that compounds with thiazole rings can inhibit the growth of various bacterial strains due to their ability to interfere with cellular processes.

Key Findings:

  • Bacterial Inhibition: Studies have demonstrated that thiazole derivatives exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the cyano group enhances lipophilicity and membrane permeability, facilitating better interaction with bacterial cells .
  • Mechanism of Action: The proposed mechanism includes disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .
Compound Activity IC50 (µg/mL)
This compoundAntibacterial1.61 ± 1.92
Similar Thiazole DerivativeAntibacterial1.98 ± 1.22

Anticancer Activity

The anticancer potential of this compound has been explored in various in vitro studies. The compound has been shown to inhibit the proliferation of cancer cells through multiple mechanisms.

Key Findings:

  • Cytotoxicity: The compound has demonstrated significant cytotoxic effects against various cancer cell lines (e.g., HT29 colorectal cancer cells) with IC50 values lower than those of standard chemotherapeutics like doxorubicin .
  • Structure-Activity Relationship (SAR): Modifications in the phenyl ring influence the activity; specifically, the presence of electron-donating groups such as methyl increases cytotoxicity .
Cell Line IC50 (µg/mL) Reference Compound
HT29< 1.61Doxorubicin
A431< 1.98Doxorubicin

Study on Antitumor Activity

In a study examining a series of thiazole derivatives for their antitumor activity, this compound was identified as a potent inhibitor of cell proliferation in both 2D and 3D assays. The results indicated that compounds with similar structural features exhibited promising antitumor effects while maintaining lower toxicity profiles compared to conventional chemotherapeutics .

Research on Antibacterial Properties

Another investigation assessed the antibacterial efficacy of various thiazole derivatives against resistant bacterial strains. The study concluded that modifications in substituents significantly affected antibacterial potency and highlighted the potential for developing new therapeutic agents based on these findings .

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